molecular formula C14H13NO2 B404027 3-{[(2-methylphenyl)imino]methyl}-1,2-benzenediol

3-{[(2-methylphenyl)imino]methyl}-1,2-benzenediol

Cat. No.: B404027
M. Wt: 227.26g/mol
InChI Key: ZRCVEOZTIDPZGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(2-methylphenyl)imino]methyl}-1,2-benzenediol is an organic compound with a unique structure that includes a hydroxy group, an anilino group, and a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-methylphenyl)imino]methyl}-1,2-benzenediol typically involves the condensation of 2-hydroxybenzaldehyde with 2-methylaniline under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions can be optimized to minimize by-products and reduce the need for extensive purification.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-methylphenyl)imino]methyl}-1,2-benzenediol can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as bromine or nitronium ion in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted anilines.

Scientific Research Applications

3-{[(2-methylphenyl)imino]methyl}-1,2-benzenediol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(2-methylphenyl)imino]methyl}-1,2-benzenediol involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26g/mol

IUPAC Name

3-[(2-methylphenyl)iminomethyl]benzene-1,2-diol

InChI

InChI=1S/C14H13NO2/c1-10-5-2-3-7-12(10)15-9-11-6-4-8-13(16)14(11)17/h2-9,16-17H,1H3

InChI Key

ZRCVEOZTIDPZGR-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N=CC2=C(C(=CC=C2)O)O

Canonical SMILES

CC1=CC=CC=C1N=CC2=C(C(=CC=C2)O)O

solubility

20.9 [ug/mL]

Origin of Product

United States

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